![molecular formula C17H15BrN4O2 B10915201 1-[(4-bromophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10915201.png)
1-[(4-bromophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a bromophenoxy group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the bromophenoxy and pyridyl intermediates, followed by their coupling to the pyrazole core. Key steps may include:
Bromination: Introduction of the bromine atom to the phenoxy group.
Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the bromophenoxy group to the pyrazole core.
Amidation: Formation of the carboxamide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as sodium azide or thiolates under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Application in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The bromophenoxy and pyridyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-(4-Bromophenoxy)-4-(bromomethyl)benzene
- 3-((4-Bromophenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
The uniqueness of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H15BrN4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-12-6-8-19-16(10-12)20-17(23)15-7-9-22(21-15)11-24-14-4-2-13(18)3-5-14/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
ILOPBXTUIOZOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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